synthesis pathway for cyclopentanone p-toluenesulfonylhydrazone
synthesis pathway for cyclopentanone p-toluenesulfonylhydrazone
An In-depth Technical Guide to the Synthesis of Cyclopentanone p-Toluenesulfonylhydrazone
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of cyclopentanone p-toluenesulfonylhydrazone, a critical intermediate in modern organic synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss the compound's significance, particularly as a precursor in the Shapiro reaction. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for preparing this versatile reagent.
Introduction: The Synthetic Utility of Tosylhydrazones
Tosylhydrazones, such as the title compound, are highly stable, crystalline solids that serve as pivotal precursors for a variety of chemical transformations. Formed from the condensation of a ketone or aldehyde with p-toluenesulfonylhydrazide, these compounds are most notably employed in the Shapiro reaction to generate vinyl lithium species, which can then be trapped with a wide range of electrophiles.[1][2][3] This reaction pathway offers a powerful method for the formation of carbon-carbon bonds and the synthesis of complex olefins from simple carbonyl compounds.[4][5] Additionally, tosylhydrazones are precursors for diazo compounds, which are instrumental in cyclopropanation and epoxidation reactions.[6] Cyclopentanone p-toluenesulfonylhydrazone, specifically, is a key reagent for creating cyclopentene derivatives and cycloalkenyl boronic acid pinacol esters, valuable intermediates in organic synthesis.[7][8][9]
Reaction Mechanism: Acid-Catalyzed Condensation
The formation of cyclopentanone p-toluenesulfonylhydrazone is a classic condensation reaction between a carbonyl compound (cyclopentanone) and a hydrazine derivative (p-toluenesulfonylhydrazide).[6] The reaction proceeds via a nucleophilic addition-elimination pathway, typically under mild acid catalysis, which serves to activate the carbonyl group toward nucleophilic attack.
The mechanism unfolds as follows:
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Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the cyclopentanone carbonyl group, enhancing its electrophilicity.
-
Nucleophilic Attack: The terminal nitrogen atom of p-toluenesulfonylhydrazide, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a protonated carbinolamine intermediate.
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Proton Transfer: A proton is transferred from the attacking nitrogen to the hydroxyl group, converting it into a good leaving group (water).
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Dehydration: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, forming a C=N double bond.
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Deprotonation: The final step involves the deprotonation of the nitrogen atom to regenerate the acid catalyst and yield the final, stable tosylhydrazone product.
This entire process is a reversible dehydration reaction.[10] The equilibrium is typically driven towards the product by precipitating the tosylhydrazone from the reaction mixture.
Caption: Reaction pathway for the synthesis of cyclopentanone p-toluenesulfonylhydrazone.
Experimental Protocol
This protocol is based on established methods for the synthesis of tosylhydrazones from cyclic ketones.[11][12] The causality behind the chosen conditions is critical for reproducibility. Hot ethanol is employed as the solvent because it effectively dissolves the p-toluenesulfonyl hydrazide starting material, while the desired product has lower solubility at room temperature, facilitating its isolation via precipitation.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |
| Cyclopentanone | 84.12 | 3.69 g (4.0 mL) | 43.8 | 1.0 |
| p-Toluenesulfonylhydrazide | 186.24 | 9.22 g | 49.5 | 1.13 |
| Ethanol (95%) | 46.07 | ~130 mL | - | - |
| Water | 18.02 | 10 mL | - | - |
Step-by-Step Procedure
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Dissolution of Hydrazide: In a 250 mL Erlenmeyer flask, add p-toluenesulfonylhydrazide (9.22 g, 49.5 mmol) to ethanol (130 mL). Gently heat the mixture with stirring on a hot plate until the solid completely dissolves. A clear solution should be obtained. Rationale: Ensuring the hydrazide is fully dissolved before adding the ketone prevents localized high concentrations and promotes homogeneous reaction conditions.
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Addition of Ketone: To the hot ethanolic solution of p-toluenesulfonylhydrazide, add cyclopentanone (3.69 g, 43.8 mmol) in a single portion, followed by the addition of water (10 mL).[11] Swirl the flask to ensure thorough mixing. Rationale: The addition of a small amount of water can aid in the subsequent precipitation of the product.
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Precipitation: Remove the flask from the heat source and allow it to stand at room temperature. A white, crystalline solid should begin to precipitate within 30 minutes.[11] To maximize crystal formation, the mixture can be cooled further in an ice-water bath. Rationale: The product is significantly less soluble in the ethanol-water mixture at lower temperatures, driving the reaction equilibrium forward and enabling high recovery.
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Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities. Rationale: Washing with cold solvent minimizes the loss of product, which has some residual solubility.
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Drying: Dry the collected white solid under vacuum or in a desiccator to a constant weight. The expected yield of the purified product typically ranges from 70% to 85%.
Product Characterization
The identity and purity of the synthesized cyclopentanone p-toluenesulfonylhydrazone should be confirmed through standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂O₂S |
| Molecular Weight | 252.33 g/mol [13] |
| Appearance | White crystalline solid |
| Melting Point | 184 °C (with decomposition)[8][14][15] |
Further characterization via NMR and IR spectroscopy would confirm the structure by showing characteristic peaks for the aromatic tosyl group, the cyclopentylidene moiety, and the N-H bond.
Safety and Handling
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Cyclopentanone: Flammable liquid and vapor. Causes eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
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p-Toluenesulfonylhydrazide: May cause skin and eye irritation. Avoid inhalation of dust.
-
Cyclopentanone p-Toluenesulfonylhydrazone: Causes skin and serious eye irritation.[13] Standard laboratory safety precautions should be observed. Wear protective gloves, clothing, and eye protection.[14][15]
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Conclusion
The synthesis of cyclopentanone p-toluenesulfonylhydrazone is a straightforward and high-yielding procedure that provides access to a versatile synthetic intermediate. The protocol described herein is robust and based on well-established chemical principles, making it suitable for implementation in both academic and industrial research settings. The resulting compound is a key building block for advanced organic synthesis, particularly for the construction of olefinic structures via the Shapiro reaction.
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Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. National Institutes of Health (NIH). [Link]
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Shapiro reaction. Wikipedia. [Link]
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Shapiro Reaction Mechanism, Examples, and Applications. Chemistry Notes. [Link]
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Shapiro Reaction. Organic Chemistry Portal. [Link]
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Bamford-Stevens reaction Step 1. ChemTube3D. [Link]
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Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. MDPI. [Link]
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Cyclopentanone p-Toluenesulfonylhydrazone | C12H16N2O2S | CID 277894. PubChem. [Link]
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On the mechanism of the Shapiro reaction: understanding the regioselectivity. Royal Society of Chemistry. [Link]
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Formation of tosylhydrazones. Reddit. [Link]
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Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. ResearchGate. [Link]
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Tosylhydrazone. Wikipedia. [Link]
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Cyclopentanone p-Toluenesulfonylhydrazone. MySkinRecipes. [Link]
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